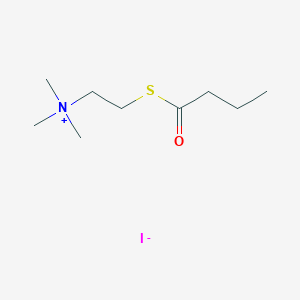

s-Butyrylthiocholine iodide

Description

A sulfur-containing analog of butyrylcholine which is hydrolyzed by butyrylcholinesterase to butyrate and thiocholine. It is used as a reagent in the determination of butyrylcholinesterase activity.

Structure

3D Structure

Properties

CAS No. |

1866-16-6 |

|---|---|

Molecular Formula |

C9H20NOS+ |

Molecular Weight |

190.33 g/mol |

IUPAC Name |

2-butanoylsulfanylethyl(trimethyl)azanium |

InChI |

InChI=1S/C9H20NOS/c1-5-6-9(11)12-8-7-10(2,3)4/h5-8H2,1-4H3/q+1 |

InChI Key |

AWBGQVBMGBZGLS-UHFFFAOYSA-N |

SMILES |

CCCC(=O)SCC[N+](C)(C)C.[I-] |

Canonical SMILES |

CCCC(=O)SCC[N+](C)(C)C |

Other CAS No. |

1866-16-6 |

Pictograms |

Irritant |

Synonyms |

(2-Mercaptoethyl)Trimethylammonium Butyrate Butyrylthiocholine Iodide, S-Butyrylthiocholine S Butyrylthiocholine Iodide S-Butyrylthiocholine Iodide |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of S-Butyrylthiocholine Iodide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of S-butyrylthiocholine iodide, a crucial chromogenic substrate for the determination of butyrylcholinesterase (BChE) activity. Understanding the synthesis of this reagent is vital for researchers in neuroscience, drug development for neurodegenerative diseases like Alzheimer's, and in the clinical monitoring of exposure to cholinesterase inhibitors such as organophosphates.[1] This document outlines a robust four-step synthetic pathway, provides detailed experimental protocols, and includes a workflow for its primary research application.

Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved through a four-step reaction sequence starting from the readily available 2-(tert-butoxycarbonylamino)ethanethiol. The overall pathway involves acylation, deprotection of the amine, reductive methylation, and finally, quaternization of the tertiary amine to yield the desired product.[2] A Chinese patent describes this method as being simple to operate, environmentally friendly, high in yield, and suitable for large-scale preparation, with a reported overall yield of approximately 60%.[2]

Logical Flow of the Synthesis

Caption: Four-step synthesis of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Reagents and Molar Equivalents for Synthesis

| Step | Starting Material | Reagent(s) | Molar Equivalent (Reagent) | Solvent |

|---|---|---|---|---|

| 1. Acylation | 2-(tert-butoxycarbonylamino)ethanethiol | Butyryl chloride, Triethylamine | 1.0-1.2 eq | Dichloromethane (B109758), Ethyl acetate, THF, etc.[2] |

| 2. Deprotection | S-2-(tert-butoxycarbonylamino)ethyl butyrylthiol | Hydrogen chloride (4M in dioxane) | Excess | Dioxane, Methanol |

| 3. Methylation | S-2-aminobutyrylthiol ethyl ester HCl | Formaldehyde, Sodium acetoxyborohydride | Excess | Organic Solvent |

| 4. Quaternization | S-2-(dimethylamino)butyrylthiol ethyl ester | Methyl iodide | 1.2 eq[2] | Tetrahydrofuran (THF)[2] |

Table 2: Reaction Conditions and Yields

| Step | Reaction | Temperature | Duration | Reported Yield |

|---|---|---|---|---|

| 1 | Acylation | 0 °C to Room Temp | 2-4 hours | High (Specific yield not reported) |

| 2 | Deprotection | Room Temp | 2-16 hours | High (Specific yield not reported) |

| 3 | Reductive Methylation | Room Temp | 1-2 hours | High (Specific yield not reported) |

| 4 | Quaternization | 20-30 °C | Overnight | 94%[2] |

| | Overall | | | ~60% [2] |

Table 3: Physicochemical and Spectroscopic Data

| Property | Value |

|---|---|

| Molecular Formula | C₉H₂₀INOS[3][4] |

| Molecular Weight | 317.23 g/mol [3][4] |

| Appearance | White to yellowish crystalline solid[2] |

| Melting Point | 171-174 °C |

| Solubility | Soluble in water |

| ¹H NMR (400MHz, D₂O) | δ 3.41-3.43 (m, 2H), 3.38-3.40 (m, 2H), 3.14 (s, 9H), 2.60 (t, J=7.2Hz, 2H), 1.58-1.63 (m, 2H), 0.85 (t, J=7.2Hz, 3H)[2] |

Detailed Experimental Protocols

The following protocols are based on the synthetic pathway described in Chinese patent CN108586300B and supplemented with standard organic synthesis procedures.[2]

Step 1: Acylation of 2-(tert-butoxycarbonylamino)ethanethiol

This step involves the formation of a thioester bond by reacting the thiol group of the starting material with butyryl chloride.

-

Materials:

-

2-(tert-butoxycarbonylamino)ethanethiol

-

Butyryl chloride

-

Triethylamine

-

Dichloromethane (anhydrous)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 2-(tert-butoxycarbonylamino)ethanethiol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add butyryl chloride (1.1 eq) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain S-2-(tert-butoxycarbonylamino)ethyl butyrylthiol as an oil or solid. The crude product can be used in the next step without further purification.

-

Step 2: Deprotection of S-2-(tert-butoxycarbonylamino)ethyl butyrylthiol

This step removes the tert-butoxycarbonyl (Boc) protecting group from the amine under acidic conditions.

-

Materials:

-

S-2-(tert-butoxycarbonylamino)ethyl butyrylthiol

-

4M Hydrogen chloride in dioxane

-

Dioxane (anhydrous)

-

Diethyl ether (anhydrous)

-

-

Procedure:

-

Dissolve the crude S-2-(tert-butoxycarbonylamino)ethyl butyrylthiol (1.0 eq) in a minimal amount of anhydrous dioxane.

-

Add an excess of 4M HCl in dioxane (e.g., 5-10 equivalents) to the solution at room temperature.

-

Stir the mixture for 2-16 hours. Monitor the reaction for the disappearance of the starting material by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Add anhydrous diethyl ether to the residue to precipitate the hydrochloride salt.

-

Filter the solid, wash with diethyl ether, and dry under vacuum to yield S-2-aminobutyrylthiol ethyl ester hydrochloride.

-

Step 3: Reductive Methylation of S-2-aminobutyrylthiol ethyl ester hydrochloride

This step introduces two methyl groups to the primary amine via reductive amination.

-

Materials:

-

S-2-aminobutyrylthiol ethyl ester hydrochloride

-

Aqueous formaldehyde solution (37%)

-

Sodium acetoxyborohydride

-

Sodium carbonate

-

An appropriate organic solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Deionized water

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Suspend S-2-aminobutyrylthiol ethyl ester hydrochloride (1.0 eq) in the chosen organic solvent.

-

Add sodium carbonate in portions to neutralize the hydrochloride salt.

-

Add aqueous formaldehyde solution (2.5 eq) dropwise to the mixture.

-

In a separate flask, prepare a solution or suspension of sodium acetoxyborohydride (2.5 eq) in the same organic solvent.

-

Slowly add the sodium acetoxyborohydride to the reaction mixture.

-

Stir at room temperature for 1-2 hours, monitoring by TLC.

-

After the reaction is complete, carefully quench with water.

-

Extract the aqueous layer with the organic solvent.

-

Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield S-2-(dimethylamino)butyrylthiol ethyl ester.

-

Step 4: Quaternization of S-2-(dimethylamino)butyrylthiol ethyl ester

The final step involves the methylation of the tertiary amine to form the quaternary ammonium (B1175870) salt, this compound.

-

Materials:

-

S-2-(dimethylamino)butyrylthiol ethyl ester

-

Methyl iodide

-

Tetrahydrofuran (THF), anhydrous

-

-

Procedure:

-

Dissolve S-2-(dimethylamino)butyrylthiol ethyl ester (1.0 eq, e.g., 4500 g, 2.85 mol) in anhydrous THF (e.g., 3 L) under a nitrogen atmosphere.[2]

-

Maintain the internal temperature at 20-30 °C while adding methyl iodide (1.2 eq, e.g., 485.6 g, 3.42 mol) dropwise.[2]

-

After the addition is complete, stir the reaction mixture overnight at room temperature in the dark.[2]

-

Monitor the reaction completion by TLC.[2]

-

Filter the resulting white solid precipitate.[2]

-

Wash the solid with THF.[2]

-

Dry the product at 30 °C under reduced pressure to obtain this compound.[2] A yield of 94% has been reported for this step.[2]

-

Application in Research: Butyrylcholinesterase Activity Assay

This compound is the substrate of choice for measuring BChE activity using the Ellman's assay.[5][6] In this assay, BChE hydrolyzes S-butyrylthiocholine to thiocholine (B1204863) and butyrate. The produced thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[1]

Experimental Workflow for BChE Activity Assay

Caption: Workflow for a typical BChE activity assay using this compound.

Detailed Protocol for BChE Activity Assay (Microplate Format)

This protocol is a generalized version of the modified Ellman's method.[5]

-

Materials:

-

This compound

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (100 mM, pH 7.4)

-

Biological sample containing BChE (e.g., human serum, diluted 400-fold in phosphate buffer)[5]

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

-

-

Procedure:

-

Reagent Preparation:

-

Prepare a 0.5 mM solution of DTNB in 100 mM phosphate buffer (pH 7.4).

-

Prepare a 5 mM solution of this compound in 100 mM phosphate buffer (pH 7.4).

-

-

Assay Setup:

-

In each well of a 96-well microplate, add the components to a final volume of 200 µL. This typically includes:

-

Phosphate buffer

-

A specific volume of the 0.5 mM DTNB solution.

-

The diluted biological sample.

-

-

-

Reaction:

-

Pre-incubate the plate at a constant temperature (e.g., 25 °C) for 5 minutes.

-

Initiate the reaction by adding the 5 mM this compound solution to each well.

-

-

Measurement:

-

Immediately place the microplate in the reader and begin measuring the absorbance at 412 nm.

-

Take readings at regular intervals (e.g., every minute) for a set period (e.g., 20 minutes) to determine the initial reaction velocity.

-

-

Calculation:

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

Use the Beer-Lambert law (A = εcl) and the molar extinction coefficient of the 5-thio-2-nitrobenzoate anion (14,150 M⁻¹cm⁻¹) to calculate the BChE activity in the sample.

-

-

This comprehensive guide provides researchers with the necessary information to synthesize this compound and utilize it effectively in BChE activity assays, facilitating further advancements in related fields of study.

References

- 1. nbinno.com [nbinno.com]

- 2. CN108586300B - Synthetic method of this compound - Google Patents [patents.google.com]

- 3. Butyrylthiocholine iodide | C9H20INOS | CID 74630 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3.2.1. In Vitro Cholinesterase Assay [bio-protocol.org]

Physicochemical properties of s-Butyrylthiocholine iodide for experimental design

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physicochemical properties of S-Butyrylthiocholine iodide, a key reagent in cholinesterase research. This document outlines detailed experimental protocols for its use and includes visualizations to facilitate understanding of the underlying biochemical pathways and experimental workflows.

Core Physicochemical Properties

This compound is a widely used chromogenic substrate for the determination of cholinesterase activity, particularly butyrylcholinesterase (BChE).[1][2][3] Its reliability and specificity make it an invaluable tool in neuroscience research, drug development for conditions like Alzheimer's disease, and the study of enzyme kinetics.[4]

The following table summarizes the key physicochemical properties of this compound, compiled from various scientific suppliers and databases.

| Property | Value | References |

| Molecular Formula | C₉H₂₀INOS | [3][5] |

| Molecular Weight | 317.23 g/mol | [3][5] |

| CAS Number | 1866-16-6 | [3][5] |

| Appearance | White to yellowish crystalline solid/powder | [5] |

| Melting Point | 171-176 °C | [5] |

| Solubility | Soluble in water (up to 125 mg/mL, may require sonication). Soluble in DMSO (up to 66.67 mg/mL). | [6] |

| Storage and Stability | Store at -20°C, protected from light. Stock solutions are stable for up to 1 month at -20°C and up to 6 months at -80°C. It is recommended to prepare fresh working solutions daily. | [6] |

Enzymatic Reaction and Signaling Pathway

This compound serves as a substrate for BChE, which catalyzes its hydrolysis into thiocholine (B1204863) and butyrate.[2] The produced thiocholine is the key molecule for colorimetric detection in the widely used Ellman's assay.[1][2]

Experimental Protocols: Butyrylcholinesterase (BChE) Activity Assay

The most common method for measuring BChE activity using this compound is the Ellman's assay.[1][2] This colorimetric method relies on the reaction of the product of the enzymatic reaction, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.[1][7]

Materials and Reagents

-

This compound (BTC)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Sodium phosphate (B84403) buffer (0.1 M, pH 7.4)[8]

-

Biological sample (e.g., human plasma, tissue homogenate)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 412 nm

Preparation of Reagents

-

Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 7.4.[8]

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of the phosphate buffer. Store protected from light.[8] A common final concentration in the assay is 0.5 mM.[7]

-

This compound (BTC) Solution (100 mM): Dissolve 31.7 mg of this compound in 1 mL of deionized water. It is recommended to prepare this solution fresh daily.[8] A typical final concentration in the assay is 5 mM.[7]

-

Sample Preparation: Dilute the biological sample with the phosphate buffer to a concentration that provides a linear rate of absorbance change over time. For human serum, a 400-fold dilution has been shown to be effective.[7]

Assay Procedure (96-well plate format)

-

Assay Setup: In a 96-well plate, add the following reagents in the specified order. It is recommended to perform all measurements in triplicate.[8]

-

150 µL of 0.1 M phosphate buffer (pH 7.4)

-

25 µL of the diluted biological sample

-

50 µL of 10 mM DTNB solution

-

-

Pre-incubation: Pre-incubate the plate at 25°C for 10 minutes. This allows for the reaction of any free sulfhydryl groups in the sample with DTNB.[7]

-

Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the 100 mM BTC solution to all wells.[8]

-

Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.[7][8]

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve. The BChE activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹ at 412 nm).[9]

Experimental Workflow

The following diagram illustrates the key steps in the colorimetric determination of BChE activity.

Conclusion

This compound is an essential tool for researchers in various fields of life sciences. Its well-defined physicochemical properties and its utility in the robust and reliable Ellman's assay make it the substrate of choice for the specific determination of butyrylcholinesterase activity. Careful adherence to the detailed protocols outlined in this guide will enable the generation of high-quality, reproducible data critical for advancing our understanding of cholinergic systems and for the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. researchgate.net [researchgate.net]

- 5. custombiotech.roche.com [custombiotech.roche.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Enzymatic Hydrolysis of S-Butyrylthiocholine Iodide by Butyrylcholinesterase (BChE)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic hydrolysis of the synthetic substrate S-Butyrylthiocholine iodide (BTC) by Butyrylcholinesterase (BChE), a key enzyme in pharmacology and toxicology. This document details the mechanism of action, kinetic parameters, and standardized experimental protocols for measuring BChE activity.

Introduction to Butyrylcholinesterase and this compound

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase predominantly found in blood plasma, liver, and other tissues.[1] While structurally similar to acetylcholinesterase (AChE), BChE exhibits a broader substrate specificity due to a larger active site gorge.[2] This characteristic allows BChE to hydrolyze a variety of choline (B1196258) esters, including the synthetic substrate this compound.

This compound is a chromogenic substrate widely used for the in vitro determination of BChE activity.[3][4] Its hydrolysis by BChE yields thiocholine (B1204863), which can be readily quantified using Ellman's reagent, making it an invaluable tool in both basic research and clinical diagnostics.[5][6]

The Catalytic Mechanism of Hydrolysis

The enzymatic hydrolysis of this compound by BChE follows a well-established two-stage process involving a catalytic triad (B1167595) of amino acids in the enzyme's active site: Serine (Ser198 in human BChE), Histidine (His438), and Glutamate (Glu325).[5][7] The overall reaction can be summarized in two main stages: acylation and deacylation.

Stage 1: Acylation of the Enzyme

-

Nucleophilic Attack: The reaction is initiated by a nucleophilic attack of the hydroxyl group of Ser198 on the carbonyl carbon of S-Butyrylthiocholine.[7][8]

-

Formation of a Tetrahedral Intermediate: This attack forms a transient tetrahedral intermediate, which is stabilized by the "oxyanion hole" within the active site.[2]

-

Release of Thiocholine: The intermediate collapses, leading to the acylation of the serine residue and the release of the first product, thiocholine.[8]

Stage 2: Deacylation of the Enzyme

-

Water-mediated Nucleophilic Attack: A water molecule, activated by the histidine residue of the catalytic triad, acts as a nucleophile, attacking the carbonyl carbon of the acylated enzyme.[7][8]

-

Formation of a Second Tetrahedral Intermediate: This results in the formation of a second tetrahedral intermediate.

-

Release of Butyric Acid and Enzyme Regeneration: The intermediate breaks down, releasing butyric acid as the second product and regenerating the active enzyme, ready for another catalytic cycle.[5]

For the hydrolysis of thiocholine esters by BChE, the acylation step is generally considered to be the rate-determining step of the reaction.[8]

Enzymatic Reaction Pathway

Caption: The enzymatic hydrolysis of S-Butyrylthiocholine by BChE.

Quantitative Data: Kinetic Parameters

The kinetic parameters of BChE-mediated hydrolysis of this compound can vary depending on the enzyme source (species and genetic variants) and assay conditions. The Michaelis-Menten constant (Km) and the catalytic constant (kcat) are key indicators of enzyme performance. It is noteworthy that the hydrolysis of butyrylthiocholine (B1199683) by BChE can deviate from classical Michaelis-Menten kinetics, suggesting the involvement of substrate binding to a peripheral site on the enzyme.[7]

| Enzyme Source/Variant | Km (mM) | kcat (min⁻¹) | Vmax (µmol/min/mg) | Notes |

| Human Serum (Usual) | 0.1 - 0.2 | - | - | At low substrate concentrations (0.01-1.0 mM).[7] |

| Human Serum (Usual) | 0.3 - 2.0 | - | - | At high substrate concentrations (1.0-50 mM).[7] |

| Human Serum (Atypical) | 0.1 - 0.2 | - | - | At low substrate concentrations (0.01-1.0 mM).[7] |

| Human Serum (Atypical) | 0.3 - 2.0 | - | - | At high substrate concentrations (1.0-50 mM).[7] |

| Wild-type Human BChE | 7.5 µM (for cocaethylene) | 3.3 min⁻¹ (for cocaethylene) | - | For comparison with a different substrate.[9] |

Experimental Protocol: The Ellman's Assay

The most common method for measuring BChE activity is the colorimetric assay developed by Ellman.[10] This assay quantifies the thiocholine produced from the hydrolysis of this compound. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be measured spectrophotometrically at 412 nm.[10][11]

Reagents and Materials

-

This compound (BTC)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Butyrylcholinesterase (from desired source)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4)

-

Spectrophotometer (plate reader or cuvette-based)

-

96-well microplates or cuvettes

Reagent Preparation

-

Phosphate Buffer (0.1 M, pH 7.4): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 7.4.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.

-

BTC Solution (100 mM): Dissolve 32.7 mg of this compound in 1 mL of deionized water. Prepare this solution fresh daily.

-

BChE Sample: Dilute the BChE sample in phosphate buffer to a concentration that yields a linear rate of absorbance change over the desired measurement period.

Assay Procedure (96-well plate format)

-

Assay Setup: In a 96-well plate, add the following to each well:

-

150 µL of 0.1 M Phosphate Buffer (pH 7.4)

-

10 µL of 10 mM DTNB solution

-

20 µL of diluted BChE sample (or buffer for blank)

-

-

Pre-incubation: Incubate the plate for 5 minutes at 25°C to allow the enzyme to equilibrate with the DTNB.

-

Reaction Initiation: Start the reaction by adding 20 µL of 10 mM BTC solution to each well.

-

Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

Data Analysis

-

Calculate the rate of reaction (ΔAbs/min): Determine the slope of the linear portion of the absorbance versus time plot.

-

Calculate BChE Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of substrate hydrolysis. The molar extinction coefficient for TNB at 412 nm is 14,150 M⁻¹cm⁻¹.

Activity (U/L) = (ΔAbs/min) * (Total Assay Volume in L) / (Molar Extinction Coefficient * Light Path Length in cm * Sample Volume in L)

Experimental Workflow Diagram

Caption: A typical workflow for the Ellman's assay to determine BChE activity.

Conclusion

The enzymatic hydrolysis of this compound by BChE is a fundamental reaction in cholinesterase research. A thorough understanding of its mechanism, coupled with precise kinetic data and standardized experimental protocols, is essential for accurate and reproducible scientific investigation. This guide provides the foundational knowledge for researchers and professionals working in drug development and related fields to effectively study BChE activity and its modulation.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. Kinetics and mechanism of hydrolysis of acetylthiocholine by butyrylcholine esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Catalytic parameters for the hydrolysis of butyrylthiocholine by human serum butyrylcholinesterase variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Reaction Pathway and Free Energy Profiles for Butyrylcholinesterase- Catalyzed Hydrolysis of Acetylthiocholine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. S-EPMC4371731 - Kinetic characterization of human butyrylcholinesterase mutants for the hydrolysis of cocaethylene. - OmicsDI [omicsdi.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Role of S-Butyrylthiocholine Iodide in Cholinesterase Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of s-Butyrylthiocholine iodide (BTCI), a critical reagent in the field of cholinesterase research. We will delve into its fundamental properties, its primary applications in enzymatic assays, detailed experimental protocols, and its significance in the development of therapeutics for neurodegenerative diseases.

Introduction to this compound

This compound is a synthetic sulfur-containing analog of butyrylcholine.[1][2][3] It serves as a chromogenic substrate for cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4][5][6] Its unique structure allows it to mimic the natural substrates of these enzymes, making it an invaluable tool for investigating enzyme kinetics and inhibition mechanisms.[7][8] The hydrolysis of BTCI by cholinesterases produces thiocholine (B1204863), which can be quantified using a colorimetric assay, most notably the Ellman's method. This reaction forms the basis of its widespread use in neuroscience research, drug development for conditions like Alzheimer's disease, and the assessment of cholinesterase activity in various biological samples.[7][8]

Physicochemical Properties

This compound is a white crystalline solid with good solubility in water.[4] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1866-16-6 | [4][5] |

| Molecular Formula | C₉H₂₀INOS | [4][5] |

| Molecular Weight | 317.23 g/mol | [4][9] |

| Appearance | White solid/crystalline powder | [7][8] |

| Melting Point | 171-174 °C | [9] |

| Solubility | Water: 1 mg/mL | [4] |

| Storage | Store desiccated at -20°C, protect from light. | [2][3] |

Role in Cholinesterase Research: The Ellman's Assay

The primary application of this compound is in the measurement of cholinesterase activity via the Ellman's assay. This spectrophotometric method is widely used due to its simplicity, reliability, and cost-effectiveness.

Principle of the Ellman's Assay

The Ellman's assay is based on the following two-step reaction:

-

Enzymatic Hydrolysis: Cholinesterase (either AChE or BChE) catalyzes the hydrolysis of this compound to produce thiocholine and butyrate.[1][2][3]

-

Colorimetric Detection: The resulting thiocholine, which contains a free sulfhydryl group, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion.

The intensity of the yellow color is directly proportional to the amount of thiocholine produced and, therefore, to the cholinesterase activity. The absorbance of TNB is measured spectrophotometrically at 412 nm.[10]

Enzymatic Reaction and Detection Pathway

The following diagram illustrates the enzymatic reaction of this compound and its subsequent detection.

Quantitative Data

The following tables summarize key quantitative data related to the use of this compound in cholinesterase research.

Kinetic Parameters

The Michaelis-Menten constant (Kₘ) and maximum velocity (Vₘₐₓ) are crucial for characterizing the interaction between this compound and cholinesterases.

| Enzyme | Source | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference(s) |

| Butyrylcholinesterase (BChE) | Human Serum | 0.1 - 0.6 | Not Specified | [11] |

| Butyrylcholinesterase (BChE) | Human Serum | Not Specified | Not Specified | [12] |

Note: Kinetic parameters can vary significantly depending on the experimental conditions such as pH, temperature, and buffer composition.

IC₅₀ Values of Common Cholinesterase Inhibitors

This compound is a standard substrate for determining the half-maximal inhibitory concentration (IC₅₀) of cholinesterase inhibitors, which are key drugs for the symptomatic treatment of Alzheimer's disease.

| Inhibitor | Enzyme | Source | IC₅₀ | Reference(s) |

| Tacrine (B349632) | Butyrylcholinesterase (BChE) | Human Serum | 25.6 nM | [13] |

| Tacrine | Acetylcholinesterase (AChE) | Snake Venom | 31 nM | [13] |

| Tacrine | Butyrylcholinesterase (BChE) | Not Specified | 0.014 µM | |

| Donepezil (B133215) | Butyrylcholinesterase (BChE) | Not Specified | 5.91 µM | |

| Donepezil | Acetylcholinesterase (AChE) | Not Specified | 0.096 µM | |

| Donepezil | Acetylcholinesterase (AChE) | Not Specified | 6.7 nM | [14] |

| Rivastigmine (B141) | Butyrylcholinesterase (BChE) | Equine Serum | 1.14 - 5.5 µM | [15] |

| Rivastigmine | Butyrylcholinesterase (BChE) | Not Specified | 0.037 µM | [16] |

| Rivastigmine | Acetylcholinesterase (AChE) | Not Specified | 4.15 µM | [16] |

| Rivastigmine | Butyrylcholinesterase (BChE) | Not Specified | 0.495 µM |

Detailed Experimental Protocol: Ellman's Assay

This section provides a standardized protocol for measuring cholinesterase activity using this compound in a 96-well microplate format.

Reagent Preparation

-

Reaction Buffer: 0.1 M Phosphate buffer, pH 8.0.

-

DTNB Reagent: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[5]

-

Substrate Solution: Prepare a fresh solution of this compound in deionized water (e.g., 10 mM).

-

Enzyme Solution: Prepare a stock solution of the cholinesterase enzyme in a suitable buffer. The final concentration will depend on the enzyme's activity.

-

Inhibitor Solutions (for IC₅₀ determination): Prepare a series of dilutions of the test inhibitor in the appropriate solvent.

Experimental Workflow

The following flowchart outlines the steps for a typical Ellman's assay.

Assay Procedure

-

To each well of a 96-well plate, add the following in order:

-

Mix gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 5-15 minutes).

-

Initiate the reaction by adding 20 µL of the this compound substrate solution to each well.

-

Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every 30-60 seconds for 5-10 minutes).

Data Analysis

-

Calculate the rate of reaction (ΔA/min) for each well by determining the slope of the linear portion of the absorbance versus time curve.

-

For inhibitor studies, calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

To determine the IC₅₀ value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.

Application in Understanding Cholinergic Signaling and Drug Development

This compound is instrumental in studying the cholinergic system, which is crucial for cognitive functions like memory and learning.[17] In a cholinergic synapse, the neurotransmitter acetylcholine (B1216132) (ACh) is released from the presynaptic neuron and binds to receptors on the postsynaptic neuron, propagating the nerve impulse.[18] Acetylcholinesterase, present in the synaptic cleft, rapidly hydrolyzes ACh into choline (B1196258) and acetate, terminating the signal.[18]

In neurodegenerative diseases like Alzheimer's, there is a decline in cholinergic neurons, leading to reduced ACh levels.[17] Cholinesterase inhibitors are a major class of drugs used to treat the symptoms of Alzheimer's disease by increasing the amount of ACh in the synaptic cleft.[14] this compound is a key tool in the development and characterization of these inhibitors.

Cholinergic Synapse Signaling Pathway

The following diagram illustrates the key events at a cholinergic synapse and the role of acetylcholinesterase.

Conclusion

This compound remains a cornerstone reagent in cholinesterase research. Its reliability as a substrate in the widely-used Ellman's assay allows for the accurate and efficient quantification of cholinesterase activity. This capability is fundamental for basic neuroscience research aimed at understanding cholinergic signaling, as well as for the preclinical development and screening of novel cholinesterase inhibitors for the treatment of neurodegenerative diseases such as Alzheimer's disease. This guide provides the essential technical information for researchers to effectively utilize this compound in their studies.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. goldbio.com [goldbio.com]

- 4. Design, synthesis and preliminary biological evaluation of rivastigmine-INDY hybrids as multitarget ligands against Alzheimer's disease by targeting butyrylcholinesterase and DYRK1A/CLK1 kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. This compound [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. This compound = 98 1866-16-6 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. rivastigmine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. savemyexams.com [savemyexams.com]

S-Butyrylthiocholine Iodide (CAS 1866-16-6): A Comprehensive Technical Review for Researchers

For researchers, scientists, and drug development professionals, S-Butyrylthiocholine Iodide (BTCI) is a critical tool for the investigation of cholinesterase activity. This in-depth technical guide provides a comprehensive review of its scientific applications, experimental protocols, and key quantitative data, serving as an essential resource for laboratory use.

This compound, a synthetic analog of butyrylcholine, is a widely used chromogenic substrate for both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with a particular utility in the study of BChE.[1][2] Its hydrolysis by these enzymes produces thiocholine (B1204863), which can be detected colorimetrically, providing a reliable method for measuring enzyme activity.[1] This makes BTCI an indispensable reagent in neuroscience research, drug development for conditions like Alzheimer's disease, and the diagnosis of organophosphate poisoning.[2][3]

Core Properties and Storage

This compound is a white crystalline solid with a molecular weight of 317.23 g/mol .[2] It is soluble in water and should be stored at 2-8°C, protected from light.[4][5] Reconstituted stock solutions are typically stable for up to one month when stored at -20°C.[4]

| Property | Value | Source(s) |

| CAS Number | 1866-16-6 | [2] |

| Molecular Formula | C₉H₂₀INOS | [2] |

| Molecular Weight | 317.23 g/mol | [2] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 172-176 °C | [5] |

| Storage Temperature | 2-8°C (solid), -20°C (solution) | [4][5] |

| Solubility | Water soluble | [4] |

Mechanism of Action and Signaling Pathway

The primary application of this compound lies in its role as a substrate for cholinesterases. The enzymatic reaction involves the hydrolysis of the thioester bond in BTCI by the catalytic triad (B1167595) (Serine, Histidine, and Glutamate) in the active site of the cholinesterase enzyme.[6] This reaction yields two products: butyric acid and thiocholine.[6] The production of thiocholine is the basis for the most common detection method, the Ellman's assay.[1]

Key Experimental Protocol: The Ellman's Assay

The most prevalent method for quantifying cholinesterase activity using this compound is the Ellman's assay.[1] This colorimetric assay relies on the reaction of the product, thiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be measured spectrophotometrically at 412 nm.[1]

Materials and Reagents:

-

This compound (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4 or 8.0)

-

Butyrylcholinesterase (BChE) or other enzyme source (e.g., serum, tissue homogenate)

-

Microplate reader or spectrophotometer

Generalized Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of BTCI in distilled water.

-

Prepare a stock solution of DTNB in the phosphate buffer.

-

Prepare the enzyme solution by diluting the concentrated stock or biological sample in the phosphate buffer. A 400-fold dilution of human serum has been shown to be effective.[7]

-

-

Assay Setup:

-

In a 96-well microplate, add the phosphate buffer.

-

Add the DTNB solution to each well. A final concentration of 0.5 mM is commonly used.[7]

-

Add the enzyme solution to the appropriate wells.

-

Include a blank control containing buffer and DTNB but no enzyme.

-

-

Initiation and Measurement:

-

Initiate the reaction by adding the BTCI solution to each well. A final concentration of 5 mM is often used.[7]

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the reaction (ΔAbsorbance/minute).

-

The cholinesterase activity is proportional to the rate of TNB formation.

-

Quantitative Data Summary

The following tables summarize key quantitative data reported in the scientific literature for the use of this compound in cholinesterase assays.

Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (μM) | Vmax (U/mg protein) | Experimental Conditions | Source |

| Horse Serum BChE | This compound | 0.13 ± 0.01 | 156.20 ± 3.11 | 20 mM MOPS-KOH buffer, pH 7.5 | [8] |

Inhibitor IC50 Values

| Inhibitor | Enzyme | Substrate Concentration (mM) | IC50 (μM) | Experimental Conditions | Source |

| Methylrosmarinate | Horse Serum BChE | Not specified | 10.31 | Not specified | [8] |

Applications in Research and Development

The reliability and sensitivity of assays utilizing this compound make it a cornerstone in several research areas:

-

Drug Discovery: BTCI is extensively used in high-throughput screening (HTS) to identify and characterize inhibitors of BChE, which is a therapeutic target in Alzheimer's disease.[1][6]

-

Neuroscience: It serves as a vital tool for studying cholinergic neurotransmission and the role of cholinesterases in the nervous system.[2]

-

Clinical Diagnostics: Assays based on BTCI are employed to diagnose poisoning by organophosphates and nerve agents, which are potent cholinesterase inhibitors.[7] They are also used to identify patients with atypical BChE variants who may have altered responses to certain anesthetics.[1]

-

Biochemical Research: BTCI is fundamental for basic research into enzyme kinetics, structure-function relationships, and the mechanisms of cholinesterase catalysis.[2][6]

Conclusion

This compound remains a fundamental and invaluable tool for the study of cholinesterase activity. Its well-characterized mechanism of action and its utility in the robust and adaptable Ellman's assay ensure its continued and widespread use in academic, clinical, and industrial research settings. This guide provides a foundational understanding for researchers to effectively employ this critical reagent in their experimental endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [sigmaaldrich.com]

- 5. custombiotech.roche.com [custombiotech.roche.com]

- 6. nbinno.com [nbinno.com]

- 7. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

The Core Principles of Utilizing s-Butyrylthiocholine Iodide in Biochemical Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of s-Butyrylthiocholine iodide (BTCI) in biochemical assays. BTCI is a crucial chromogenic substrate for the sensitive and accurate measurement of cholinesterase activity, particularly butyrylcholinesterase (BChE). Its utility extends from fundamental enzyme kinetics to high-throughput screening for novel therapeutic agents, especially in the context of neurodegenerative diseases.

The Biochemical Principle: A Two-Step Enzymatic Reaction

The use of this compound in biochemical assays is primarily centered around the Ellman's method, a reliable and widely adopted colorimetric assay.[1] The principle is a two-step enzymatic reaction:

-

Enzymatic Hydrolysis: Butyrylcholinesterase (BChE), a serine hydrolase, catalyzes the hydrolysis of the thioester bond in this compound. This reaction yields two products: butyric acid and thiocholine (B1204863).[2]

-

Colorimetric Detection: The released thiocholine possesses a free sulfhydryl group that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. This reaction produces a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB²⁻), which has a strong absorbance at 412 nm.[1]

The rate of the yellow color formation is directly proportional to the cholinesterase activity in the sample, allowing for precise quantification.

Quantitative Data for Assay Design

The following tables summarize key quantitative data essential for designing and optimizing biochemical assays using this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1866-16-6 | [3][4] |

| Molecular Formula | C₉H₂₀INOS | [3][4] |

| Molecular Weight | 317.23 g/mol | [4] |

| Appearance | White to off-white crystalline solid | [4] |

| Melting Point | 172-176 °C | [3] |

| Solubility in Water | 1 mg/mL | [4] |

| Storage Conditions | -20°C, protected from light | [5] |

Table 2: Kinetic Parameters of Butyrylcholinesterase with this compound

| Enzyme Source | K_m_ (Michaelis Constant) | V_max_ (Maximum Velocity) | Reference |

| Horse Serum | 0.13 ± 0.01 µM | 156.20 ± 3.11 U/mg protein |

Note: Kinetic parameters can vary depending on the enzyme source, purity, and assay conditions.

Table 3: Recommended Reagent Concentrations and Conditions for BChE Assay

| Parameter | Recommended Value | Reference |

| This compound (BTCI) | 5 mM | [6] |

| 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | 0.5 mM | [6] |

| Buffer | 0.1 M Sodium Phosphate (B84403) | [7] |

| pH | 7.4 | [6][7] |

| Temperature | 25 °C | [6] |

| Wavelength for Detection | 412 nm | [6] |

Experimental Protocols

This section provides detailed methodologies for performing a butyrylcholinesterase activity assay using this compound in a 96-well microplate format.

Reagent Preparation

-

0.1 M Sodium Phosphate Buffer (pH 7.4): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 7.4.

-

DTNB Solution (10 mM): Dissolve 39.6 mg of DTNB in 10 mL of 0.1 M phosphate buffer. Store protected from light.

-

This compound (BTCI) Solution (100 mM): Dissolve 31.7 mg of BTCI in 1 mL of deionized water. Prepare this solution fresh daily.

-

Enzyme/Sample Solution: Dilute the biological sample (e.g., serum, plasma, tissue homogenate) in 0.1 M phosphate buffer to a concentration that yields a linear rate of absorbance change over time. A 400-fold dilution is often suitable for human serum.[6]

Assay Procedure (Kinetic Assay)

-

Assay Setup: In a 96-well clear flat-bottom microplate, add the following reagents in the specified order:

-

40 µL of 0.1 M Sodium Phosphate Buffer (pH 7.4)

-

10 µL of diluted enzyme/sample

-

50 µL of 2 mM DTNB solution (diluted from the 10 mM stock in phosphate buffer)

-

-

Pre-incubation: Incubate the plate for 10 minutes at 25°C to allow for temperature equilibration and the reaction of any free sulfhydryl groups in the sample with DTNB.

-

Reaction Initiation: Start the enzymatic reaction by adding 100 µL of 10 mM BTCI solution (diluted from the 100 mM stock in phosphate buffer) to each well. The final concentrations in a 200 µL reaction volume will be 5 mM BTCI and 0.5 mM DTNB.

-

Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.

Data Analysis

-

Calculate the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.

-

Calculate BChE Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to enzyme activity. The molar extinction coefficient of TNB at 412 nm is 14,150 M⁻¹cm⁻¹.

Activity (U/mL) = (ΔAbs/min) / (14,150 * path length (cm)) * (Total reaction volume (mL) / Sample volume (mL)) * 10^6

One unit (U) of BChE activity is defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute under the specified conditions.

Visualizing a Key Signaling Pathway and Experimental Workflows

The Cholinergic Anti-Inflammatory Pathway

Butyrylcholinesterase plays a role in modulating the cholinergic anti-inflammatory pathway by regulating acetylcholine (B1216132) levels. Acetylcholine, a key neurotransmitter, can suppress the production of pro-inflammatory cytokines by immune cells.

Caption: The Cholinergic Anti-Inflammatory Pathway.

Experimental Workflow for BChE Activity Assay

The following diagram illustrates the logical flow of a typical butyrylcholinesterase activity assay using this compound.

Caption: Workflow for a BChE Activity Assay.

Workflow for Screening BChE Inhibitors and Determining IC₅₀

This workflow outlines the process for identifying and characterizing inhibitors of butyrylcholinesterase activity.

References

- 1. nbinno.com [nbinno.com]

- 2. Acetylcholinesterase and butyrylcholinesterase as markers of low-grade systemic inflammation | Annals of Hepatology [elsevier.es]

- 3. custombiotech.roche.com [custombiotech.roche.com]

- 4. This compound [sigmaaldrich.com]

- 5. goldbio.com [goldbio.com]

- 6. New Insights into Butyrylcholinesterase Activity Assay: Serum Dilution Factor as a Crucial Parameter - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

S-Butyrylthiocholine Iodide as a Differential Substrate for Butyrylcholinesterase and Acetylcholinesterase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Butyrylthiocholine iodide (BTCI) is a widely utilized chromogenic substrate in cholinesterase research. Its differential hydrolysis by butyrylcholinesterase (BChE, EC 3.1.1.8) and acetylcholinesterase (AChE, EC 3.1.1.7) makes it a valuable tool for distinguishing between the activities of these two closely related enzymes. This technical guide provides a comprehensive overview of the use of this compound as a substrate for BChE versus AChE, with a focus on quantitative kinetic data, detailed experimental protocols, and visual representations of the underlying biochemical processes. This document is intended to serve as a resource for researchers in pharmacology, toxicology, and drug development who are engaged in the study of cholinergic enzymes.

Introduction

Acetylcholinesterase and butyrylcholinesterase are serine hydrolases that play critical roles in cholinergic neurotransmission by metabolizing acetylcholine. While AChE is primarily found in neuronal synapses and is highly specific for acetylcholine, BChE is present in plasma and various tissues and exhibits a broader substrate specificity.[1] The ability to selectively measure the activity of each enzyme is crucial for understanding their physiological and pathological roles, as well as for the development of selective inhibitors for therapeutic applications, such as in Alzheimer's disease.[2][3]

This compound serves as an excellent substrate for this purpose. It is readily hydrolyzed by BChE, while its hydrolysis by AChE is significantly slower. This difference in catalytic efficiency forms the basis for its use in differential assays.[4] The enzymatic hydrolysis of s-butyrylthiocholine produces thiocholine (B1204863), which can be quantified using Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB), a chromogenic compound that reacts with the free thiol group of thiocholine to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[5][6]

Comparative Kinetics of this compound Hydrolysis

The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), provide a quantitative measure of the interaction between an enzyme and its substrate. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while Vₘₐₓ represents the maximum rate of the reaction at saturating substrate concentrations. The catalytic efficiency of an enzyme is often expressed as the kcat/Kₘ ratio, where kcat (the turnover number) is derived from Vₘₐₓ.

While specific values can vary depending on the enzyme source (e.g., human, equine) and experimental conditions, the general trend consistently shows a significantly higher affinity and catalytic efficiency of BChE for this compound compared to AChE.

Table 1: Comparative Kinetic Parameters for the Hydrolysis of this compound by Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE)

| Enzyme | Source | Kₘ (mM) | Vₘₐₓ (relative units) | Catalytic Efficiency (kcat/Kₘ) (relative) | Reference |

| BChE | Human Serum | 0.1 - 0.6 | High | High | [7] |

| BChE | Equine Serum | ~0.13 | High | High | [8] |

| AChE | Electrophorus electricus | Higher than BChE | Low | Low | [9] |

| AChE | Human Recombinant | Higher than BChE | Low | Low | [10] |

Note: Direct comparative values from a single study under identical conditions are limited in the literature. The table reflects the general consensus from multiple sources.

Experimental Protocols

The following protocols describe the determination of BChE and AChE activity using this compound, based on the widely used Ellman's method.

Materials and Reagents

-

This compound (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Butyrylcholinesterase (BChE) (e.g., from human or equine serum)

-

Acetylcholinesterase (AChE) (e.g., from Electrophorus electricus or human recombinant)

-

Phosphate (B84403) buffer (0.1 M, pH 7.4 - 8.0)

-

96-well microplates

-

Microplate reader capable of measuring absorbance at 412 nm

-

Selective inhibitors (optional, for validation):

Preparation of Reagents

-

Phosphate Buffer (0.1 M, pH 7.4): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions to achieve the desired pH.

-

DTNB Solution (10 mM): Dissolve an appropriate amount of DTNB in the phosphate buffer. Store protected from light.

-

This compound Solution (10 mM): Dissolve BTCI in deionized water or phosphate buffer. Prepare fresh daily.

-

Enzyme Solutions (BChE and AChE): Reconstitute lyophilized enzymes in phosphate buffer to a desired stock concentration. The final working concentration will need to be optimized for the assay to ensure a linear reaction rate over the measurement period.

Assay Protocol for Cholinesterase Activity

This protocol is designed for a 96-well plate format.

-

Assay Plate Preparation:

-

Add 150 µL of 0.1 M phosphate buffer (pH 7.4) to each well.

-

Add 10 µL of the enzyme solution (BChE or AChE) to the respective wells.

-

Add 20 µL of 10 mM DTNB solution to each well.

-

-

Pre-incubation: Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5 minutes to allow the components to equilibrate.

-

Initiation of the Reaction: Add 20 µL of 10 mM this compound solution to each well to start the reaction.

-

Kinetic Measurement: Immediately start measuring the absorbance at 412 nm every 30-60 seconds for a period of 5-10 minutes using a microplate reader in kinetic mode.

-

Data Analysis:

-

Calculate the rate of reaction (ΔAbsorbance/minute) from the linear portion of the absorbance versus time plot.

-

The enzyme activity can be calculated using the Beer-Lambert law: Activity (µmol/min/mL) = (ΔA/min) / (ε * l) * (V_total / V_enzyme) where:

-

ΔA/min is the rate of change in absorbance.

-

ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹)[12]

-

l is the path length of the light in the well (cm).

-

V_total is the total reaction volume in the well.

-

V_enzyme is the volume of the enzyme solution added.

-

-

Protocol for Determining Substrate Selectivity

To quantify the selectivity of this compound for BChE over AChE, the kinetic parameters (Kₘ and Vₘₐₓ) for each enzyme with this substrate should be determined.

-

Varying Substrate Concentrations: Prepare a series of this compound solutions of varying concentrations (e.g., from 0.05 mM to 5 mM).

-

Kinetic Assays: Perform the cholinesterase activity assay as described in section 3.3 for both BChE and AChE, using the different concentrations of this compound.

-

Data Analysis:

-

For each enzyme, plot the initial reaction rates (v₀) against the corresponding substrate concentrations ([S]).

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values. v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

-

The selectivity can be expressed as the ratio of the catalytic efficiencies (kcat/Kₘ) for BChE versus AChE.

-

Visualizations

Enzymatic Reaction Pathway

The following diagram illustrates the enzymatic hydrolysis of this compound by a cholinesterase and the subsequent colorimetric detection using Ellman's reagent.

Caption: Enzymatic hydrolysis of s-butyrylthiocholine and detection.

Experimental Workflow for Substrate Selectivity Determination

This diagram outlines the key steps involved in determining the selectivity of this compound.

Caption: Workflow for determining substrate selectivity.

Logical Relationship of Substrate Preference

This diagram illustrates the preferential hydrolysis of this compound by BChE over AChE.

Caption: Substrate preference of this compound.

Factors Influencing the Assay

Several factors can influence the accuracy and reproducibility of cholinesterase assays using this compound:

-

pH: The optimal pH for BChE activity is generally around 7.4-8.0, while for AChE it is in a similar range. It is crucial to maintain a constant pH throughout the assay, as the hydrolysis of the substrate produces butyric acid, which can lower the pH and affect enzyme activity.

-

Temperature: Enzyme activity is highly dependent on temperature. Assays should be performed at a constant and controlled temperature, typically 25°C or 37°C.

-

Substrate Concentration: At very high concentrations, s-butyrylthiocholine can cause substrate inhibition of AChE, though this is less pronounced than with acetylthiocholine. For BChE, substrate activation can be observed at high concentrations.[13] It is therefore important to work within a substrate concentration range that yields a linear response.

-

Inhibitors: The presence of any cholinesterase inhibitors in the sample will lead to an underestimation of enzyme activity. It is important to consider the potential for interfering substances in the sample matrix.

Conclusion

This compound is an indispensable tool for the differential measurement of butyrylcholinesterase and acetylcholinesterase activity. Its preferential hydrolysis by BChE allows for the sensitive and specific quantification of this enzyme's activity, which is of significant interest in various fields of biomedical research and drug development. By understanding the kinetic differences and adhering to optimized experimental protocols, researchers can effectively utilize this compound to elucidate the distinct roles of BChE and AChE in health and disease. This guide provides the foundational knowledge and practical methodologies to facilitate the accurate and reliable use of this important substrate.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of Selective Butyrylcholinesterase (BChE) Inhibitors through a Combination of Computational Studies and Biological Evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Kinetics of Human Serum Butyrylcholinesterase Inhibition by a Novel Experimental Alzheimer Therapeutic, Dihydrobenzodioxepine Cymserine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Comparison of the Binding of Reversible Inhibitors to Human Butyrylcholinesterase and Acetylcholinesterase: A Crystallographic, Kinetic and Calorimetric Study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structural Study of the Complex Stereoselectivity of Human Butyrylcholinesterase for the Neurotoxic V-agents - PMC [pmc.ncbi.nlm.nih.gov]

Initial investigations into s-Butyrylthiocholine iodide for novel enzyme discovery

An In-depth Technical Guide

Topic: Initial Investigations into s-Butyrylthiocholine Iodide for Novel Enzyme Discovery

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (BTC) is a versatile quaternary ammonium (B1175870) compound that serves as a crucial reagent in biochemical research and pharmaceutical development.[1] As a sulfur-containing analog of butyrylcholine, it is an important chromogenic substrate primarily for cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), also known as plasma cholinesterase.[2][3][4][5] These enzymes are key targets in the study and treatment of neurodegenerative disorders like Alzheimer's disease, where cholinergic system dysfunction is a central feature.[1][6]

The unique structure of BTC allows it to mimic the natural substrates of these enzymes, making it an invaluable tool for investigating enzyme kinetics, screening for novel inhibitors, and developing diagnostic assays.[1] Its hydrolysis by a target enzyme yields thiocholine (B1204863), which can be readily detected using a chromogenic reagent, providing a simple and reliable method for quantifying enzyme activity.[7] This guide details the core principles, experimental protocols, and strategic workflows for leveraging this compound in the initial phases of novel enzyme and drug discovery.

Physicochemical Properties and Handling

This compound is a white crystalline solid with well-defined chemical properties that make it suitable for laboratory use.[1][2] Its stability and solubility are key advantages for creating reliable and reproducible biochemical assays.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Synonyms | (2-Mercaptoethyl)trimethylammonium iodide butyrate | [1][8] |

| CAS Number | 1866-16-6 | [1][8] |

| Molecular Formula | C₉H₂₀INOS | [1][8] |

| Molecular Weight | 317.23 g/mol | [1][8] |

| Appearance | White crystals or crystalline powder | [2] |

| Melting Point | 171-174 °C | [2][4] |

| Purity | ≥97% to ≥99% | [1][8] |

| Solubility | Soluble in water (e.g., 1 mg/mL) | [9] |

| Storage Conditions | Store desiccated at -20°C or 2-8°C, protected from light. | [4][9][10] |

Principle of Enzymatic Activity Detection

The use of this compound in enzyme assays is most commonly associated with the Ellman's assay. The process involves two key reactions:

-

Enzymatic Hydrolysis: A cholinesterase or other target esterase cleaves the thioester bond in s-Butyrylthiocholine, releasing butyric acid and a free thiol-containing molecule, thiocholine.[5][7]

-

Colorimetric Detection: The resulting thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). This reaction cleaves the disulfide bond of DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), which has a distinct yellow color and can be quantified by measuring its absorbance at or near 412 nm.[7][11]

The rate of yellow color formation is directly proportional to the rate of thiocholine production, and thus to the enzymatic activity.[11]

Caption: Enzymatic hydrolysis of BTC and colorimetric detection workflow.

Experimental Protocols

Detailed and consistent protocols are essential for obtaining reliable data. The following sections provide methodologies for standard enzyme activity assays and high-throughput screening.

Protocol 1: Standard Butyrylcholinesterase (BChE) Activity Assay

This protocol is a generalized method for determining the activity of BChE in a sample, such as purified enzyme or human serum, using this compound.[11][12]

1. Reagent Preparation:

-

Phosphate (B84403) Buffer: Prepare a 50 mM phosphate buffer solution and adjust the pH to 7.7.[11]

-

DTNB Stock Solution: Prepare a stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

-

Substrate Solution (BTC): Prepare a 7 mM solution of this compound in deionized water.[11] This solution should be prepared fresh.

2. Assay Procedure (for a 1 mL cuvette):

-

Pipette the appropriate volume of phosphate buffer and DTNB solution into a cuvette.

-

Add the enzyme sample (e.g., diluted human serum) to the cuvette and mix gently by inversion.

-

Place the cuvette in a spectrophotometer thermostatted at a specific temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the BTC substrate solution.[13]

-

Immediately start monitoring the change in absorbance at 412 nm over a period of time (e.g., 3-5 minutes), taking readings at regular intervals (e.g., every 30 seconds).[11][13]

3. Data Analysis:

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

Use the Beer-Lambert law (A = εcl) to calculate the enzyme activity, where 'A' is the absorbance, 'ε' is the molar extinction coefficient for TNB (14,150 M⁻¹cm⁻¹ at 412 nm), 'c' is the concentration, and 'l' is the path length of the cuvette.

-

Enzyme activity is typically expressed in units per liter (U/L) or units per milligram (U/mg) of protein.

Protocol 2: High-Throughput Screening (HTS) for Novel Inhibitors

This protocol outlines the adaptation of the BTC assay for an HTS format, designed to rapidly screen large compound libraries for potential enzyme inhibitors.[7][14]

1. Assay Miniaturization:

-

The entire assay is performed in a microtiter plate (MTP) format (e.g., 96- or 384-well plates).[7]

-

Reagent volumes are scaled down significantly (e.g., 50-200 µL total volume).

-

Automated liquid handling robotics are typically used for precision and speed.[14]

2. HTS Procedure:

-

Compound Plating: Dispense compounds from a chemical library into the wells of the MTP. Include controls: positive controls (known inhibitors like tacrine) and negative controls (vehicle, e.g., DMSO).[13]

-

Enzyme Addition: Add a predetermined concentration of the target enzyme (e.g., BChE) to all wells.

-

Pre-incubation: Incubate the plate for a set period (e.g., 15-20 minutes) to allow the compounds to bind to the enzyme.[12]

-

Reaction Initiation: Add a pre-mixed solution of this compound and DTNB to all wells to start the reaction.

-

Kinetic Reading: Immediately place the MTP in a microplate reader and measure the absorbance at 412 nm kinetically over several minutes.[13]

3. Hit Identification:

-

Calculate the reaction rate for each well.

-

Determine the percent inhibition for each compound relative to the negative controls.

-

Compounds that exhibit inhibition above a certain threshold (e.g., >50%) are identified as "hits" for further investigation.

Caption: A typical workflow for High-Throughput Screening (HTS) of enzyme inhibitors.

Data Presentation and Interpretation

Quantitative data from BTC-based assays are critical for characterizing enzyme function and inhibition.

Enzyme Kinetics

By varying the concentration of this compound, key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined, which provide insights into enzyme efficiency and substrate affinity.[7] When studying inhibitors, the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are crucial metrics.

Table 2: Example Kinetic Parameters for Horse Serum BChE Inhibition (Data derived from a study on methylrosmarinate inhibition)

| Parameter | Value | Description | Reference |

| Vmax (Maximum Velocity) | 156.20 ± 3.11 U/mg protein | The maximum rate of reaction when the enzyme is saturated with the substrate. | [15] |

| Ks (Substrate Constant) | 0.13 ± 0.01 µM | The substrate concentration at which the reaction rate is half of Vmax. | [15] |

| IC50 (Inhibitor: Methylrosmarinate) | 10.31 µM | The concentration of inhibitor required to reduce enzyme activity by 50%. | [15] |

| Ki (Inhibition Constant) | 3.73 ± 1.52 µM | An indicator of the potency of an inhibitor; the concentration required to produce half-maximum inhibition. | [15] |

Integrating BTC Assays into Modern Discovery Workflows

This compound assays are a cornerstone of the in vitro validation pipeline for novel enzyme and inhibitor discovery. This experimental approach is often integrated with computational methods to create a more efficient and targeted discovery process.[16][17]

The workflow below illustrates how computational screening and experimental HTS can converge to identify and validate lead candidates.

Caption: Integrated workflow for novel inhibitor discovery.

Conclusion

This compound remains a fundamental and powerful tool for the discovery and characterization of novel enzymes, particularly cholinesterases. Its reliability, ease of use in colorimetric assays, and adaptability to high-throughput formats ensure its continued relevance in academic research and industrial drug development.[1][7] By integrating BTC-based experimental validation with modern computational techniques, researchers can significantly accelerate the identification of promising therapeutic candidates for a range of diseases, including neurodegenerative disorders.[13][16]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 1866-16-6 [amp.chemicalbook.com]

- 3. cenmed.com [cenmed.com]

- 4. This compound = 98 1866-16-6 [sigmaaldrich.com]

- 5. (s)-Butyrylthiocholine iodide [himedialabs.com]

- 6. Identification of novel cholinesterase inhibitors through methods in silico and in vitro - American Chemical Society [acs.digitellinc.com]

- 7. nbinno.com [nbinno.com]

- 8. scbt.com [scbt.com]

- 9. This compound [sigmaaldrich.com]

- 10. goldbio.com [goldbio.com]

- 11. linear.es [linear.es]

- 12. Assay: Inhibition of human serum BuChE using butyrylthiocholine iodide as substrate preincubated for 20 mins followed by substrate addition and measu... - ChEMBL [ebi.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. High-Throughput Screening Assays for Lipolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Kinetics and computational study of butyrylcholinesterase inhibition by methylrosmarinate: relevance to Alzheimer’s disease treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Discovery of novel acetylcholinesterase inhibitors through integration of machine learning with genetic algorithm based in silico screening approaches [frontiersin.org]

- 17. pubs.acs.org [pubs.acs.org]

Navigating Esterase Specificity: An In-depth Technical Guide to S-Butyrylthiocholine Iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-Butyrylthiocholine iodide (BTC) is a synthetic chromogenic substrate pivotal for the characterization of esterase activity, particularly within the cholinesterase family.[1][2][3] Its structural similarity to the endogenous neurotransmitter acetylcholine (B1216132) makes it an invaluable tool in neuroscience research, drug discovery, and diagnostics. This technical guide provides a comprehensive exploration of the substrate specificity of this compound with a focus on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), while also considering its interaction with other esterases such as carboxylesterases and lipases. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate a deeper understanding and practical application of this versatile substrate.

This compound: A Profile

This compound is a sulfur-containing analog of butyrylcholine.[4] The thioester bond in its structure is hydrolyzed by certain esterases, releasing thiocholine (B1204863).[1] This reaction product can then be quantified, most commonly through the Ellman's assay, where thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, allowing for spectrophotometric measurement of enzyme activity.[5][6]

Substrate Specificity and Kinetic Parameters

The utility of this compound lies in its differential hydrolysis by various esterases. It is a well-established substrate for cholinesterases and is particularly useful for distinguishing between the activities of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Acetylcholinesterase (AChE) vs. Butyrylcholinesterase (BChE)

This compound is preferentially hydrolyzed by BChE, a characteristic that allows for the selective measurement of BChE activity in the presence of AChE.[7] While AChE can also hydrolyze BTC, its efficiency is significantly lower compared to its preferred substrate, acetylcholine, or acetylthiocholine. The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), quantify this difference in substrate affinity and catalytic turnover.

| Enzyme | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Catalytic Efficiency (Vₘₐₓ/Kₘ) | Source Organism |

| Butyrylcholinesterase (BChE) | This compound | ~0.4 - 1.5 | High | High | Human, Horse |

| Acetylcholinesterase (AChE) | This compound | Higher than BChE | Lower than BChE | Low | Various |

| Cholinesterase (general) | This compound | - | - | 7193 | M. albus brain[8] |

| Cholinesterase (general) | Acetylthiocholine iodide | - | - | 3680.15 | M. albus brain[8] |

| Cholinesterase (general) | Propionylthiocholine iodide | - | - | 2965.26 | M. albus brain[8] |

Note: Specific Kₘ and Vₘₐₓ values can vary depending on the enzyme source, purity, and assay conditions. The table provides a comparative overview.

Other Esterases: Carboxylesterases and Lipases

Carboxylesterases (CEs): This diverse family of enzymes is known to hydrolyze a wide range of ester, amide, and thioester-containing compounds.[9][10] While specific kinetic data for the hydrolysis of this compound by various carboxylesterases are not extensively documented, their known promiscuity suggests that some level of interaction is possible. However, the substrate specificity of CEs is generally directed towards neutral esters, and the positively charged quaternary ammonium (B1175870) group of BTC may influence its binding to the active site of many CEs.

Lipases: Lipases are defined by their ability to hydrolyze water-insoluble long-chain triacylglycerols at a lipid-water interface.[11] Their natural substrates are structurally very different from the small, water-soluble this compound. While some lipases exhibit limited activity towards soluble esters, they are generally considered to be inactive against substrates like BTC.[11] Standard lipase (B570770) activity assays typically employ triglyceride substrates.[12][13]

Experimental Protocols

The determination of substrate specificity and kinetic parameters of esterases with this compound is most commonly performed using the Ellman's assay.[14][15][16][17]

Ellman's Assay for Determining Esterase Activity

Principle: This colorimetric assay measures the activity of esterases that hydrolyze thiocholine esters. The enzyme-catalyzed hydrolysis of this compound produces thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that absorbs light at 412 nm. The rate of color formation is directly proportional to the esterase activity.[5]

Materials:

-

This compound (BTC)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4 or 8.0)

-

Purified esterase enzyme or biological sample containing esterase activity

-

Microplate reader or spectrophotometer capable of measuring absorbance at 412 nm

-

96-well microplates (for high-throughput screening) or cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in deionized water. The final concentration in the assay will typically range from 0.1 mM to 5 mM, depending on the enzyme and the desire to determine Kₘ.

-